1,4-Diiodo-2-(trifluoromethyl)benzene

Vue d'ensemble

Description

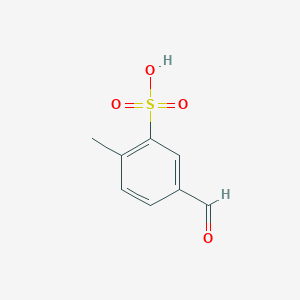

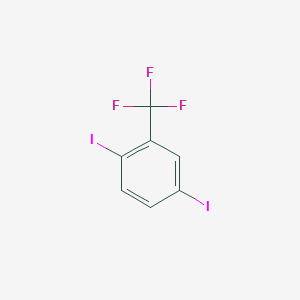

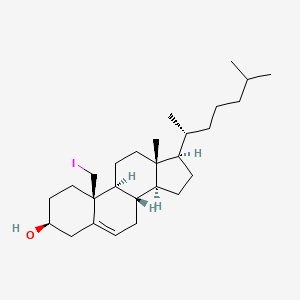

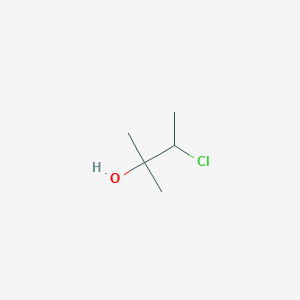

1,4-Diiodo-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3F3I2 . It has a molecular weight of 397.9 .

Molecular Structure Analysis

The molecular structure of 1,4-Diiodo-2-(trifluoromethyl)benzene consists of a benzene ring with two iodine atoms and a trifluoromethyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound: the iodine atoms are attached at the 1 and 4 positions, and the trifluoromethyl group is attached at the 2 position .Applications De Recherche Scientifique

Electrophilic Substitution Reactions

1,2,4-Tris(trifluoromethyl)benzene, closely related to 1,4-diiodo-2-(trifluoromethyl)benzene, undergoes quantitative hydrogen/metal exchange when treated with lithium 2,2,6,6-tetramethylpiperidide. This reaction facilitates the selective synthesis of 5-substituted derivatives of 1,2,4-tris(trifluoromethyl)benzene by consecutive reaction with tert-butyllithium and an electrophile, demonstrating the compound's utility in electrophilic substitution reactions (Schlosser, Porwisiak, & Mongin, 1998).

Synthesis of Novel Fluorine-containing Polyetherimide

The synthesis of novel fluorine-containing polyetherimide involves the compound 1,4-bis(2-trifluoromethyl-4-aminophenoxy)benzene, derived from a reaction process involving 1,4-diiodo-2-(trifluoromethyl)benzene. This highlights its application in the development of advanced materials with potentially unique properties, characterized by techniques like Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) (Yu Xin-hai, 2010).

Suzuki-Miyaura Reactions for Synthesis of Trifluoromethylated Derivatives

The Suzuki-Miyaura reaction of 1,4-dibromo-2-(trifluoromethyl)benzene, a compound structurally similar to 1,4-diiodo-2-(trifluoromethyl)benzene, provides a route for synthesizing various trifluoromethylated di- and terphenyls. The process is known for its excellent site selectivity, which is a critical aspect in organic synthesis (Ullah, Nawaz, Villinger, & Langer, 2011).

Rhenium-Catalyzed Trifluoromethylation of Aromatic Compounds

The catalytic action of methyltrioxorhenium for the direct electrophilic trifluoromethylation of aromatic compounds using 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, which is relevant to the research on 1,4-diiodo-2-(trifluoromethyl)benzene, shows its potential in the trifluoromethylation of various aromatic and heteroaromatic compounds. This research contributes to the understanding of radical species involvement in such reactions (Mejía & Togni, 2012).

Lithiation and Silylation Reactions

1,4-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)benzene, which is structurally similar to 1,4-diiodo-2-(trifluoromethyl)benzene, undergoes lithiation and silylation reactions, forming tri- and tetralithio derivatives. These derivatives react readily with trimethylsilyl chloride or dimethylsilyl chloride, indicating the compound's utility in these types of organic reactions (Fitch, Cassidy, & Ahmed, 1996).

Crystal Structure Analysis

The crystal structure analysis of compounds like (E)-2-[3-(Trifluoromethyl)phenyliminomethyl]benzene-1,4-diol provides insights into the molecular structure, intermolecular hydrogen bonding, and the disordered states of trifluoromethyl groups. Such analyses are crucial for understanding the properties and potential applications of related compounds (Şahin, Gümüş, Macit, & Işık, 2009).

Sequential Tandem Addition to Tungsten-Trifluorotoluene Complex

This research explores the effects of an electron-withdrawing group on the organic chemistry of an η2-bound benzene ring using a trifluorotoluene complex. The study demonstrates the ability to synthesize enantio-enriched organics, highlighting the compound's potential in creating highly functionalized trifluoromethylated cyclohexenes (Wilson et al., 2017).

Orientations Futures

Research on compounds similar to 1,4-Diiodo-2-(trifluoromethyl)benzene, such as 1,4-Bis(trifluoromethyl)benzene, has shown promise in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . This suggests potential future directions in the field of organic light-emitting diodes (OLEDs) and other light-emitting applications .

Propriétés

IUPAC Name |

1,4-diiodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3I2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOUDBUUUWOFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624931 | |

| Record name | 1,4-Diiodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diiodo-2-(trifluoromethyl)benzene | |

CAS RN |

518343-63-0 | |

| Record name | 1,4-Diiodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B1628992.png)

![4-(2,2-diphenylethenyl)-N-[4-[4-(N-[4-(2,2-diphenylethenyl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B1628994.png)

![Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) (2:1)](/img/structure/B1628997.png)

![1-(Benzo[b]thiophen-2-yl)-2-methylpropan-1-ol](/img/structure/B1629001.png)